molecular formula C18H25N7 B2804184 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine CAS No. 2415471-08-6

4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine

Cat. No.: B2804184
CAS No.: 2415471-08-6
M. Wt: 339.447
InChI Key: PXZJJEBFJLYIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine is a complex organic compound featuring a pyrimidine core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine and cyclobutyl groups. Common reagents used in these reactions include pyrimidine derivatives, piperazine, and cyclobutyl halides. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

The compound 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine is a complex organic molecule that belongs to the class of piperazine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperazine core with multiple functional groups, including pyrimidine rings and an ethyl amine substituent. The cyclobutyl group adds unique steric and electronic properties, potentially influencing its interactions with biological targets.

PropertyValue
Molecular FormulaC19H26N6
Molecular Weight338.4 g/mol
StructureChemical Structure

The biological activity of This compound is primarily mediated through its interaction with specific molecular targets in biological systems. These targets may include:

  • Enzymes : Inhibition or modulation of enzyme activity involved in metabolic pathways.
  • Receptors : Binding affinity to neurotransmitter receptors or other signaling proteins.

Research indicates that compounds with similar structures often exhibit properties such as anti-tumor activity, neuroprotective effects, or antimicrobial properties.

Antitumor Activity

Recent studies on structurally related compounds have demonstrated significant antitumor effects. For example, a related compound, IMB-1406, was found to induce apoptosis in HepG2 cells by arresting the cell cycle at the S phase. This compound showed an IC50 range of 6.92 to 8.99 μM against various cancer cell lines (A549, HepG2, DU145, MCF7) .

Cell LineIC50 (μM)Inhibition Rate (%)
A5498.99100.07
HepG26.9299.98
DU1457.8999.93
MCF78.26100.39

This suggests that similar mechanisms may be at play for This compound , warranting further investigation into its antitumor potential.

Neuropharmacological Effects

Piperazine derivatives have been studied for their neuropharmacological effects, particularly in the treatment of psychiatric disorders. The presence of the piperazine moiety in this compound may enhance its affinity for serotonin or dopamine receptors, which are critical in mood regulation and cognitive function.

Case Studies

Several case studies involving piperazine derivatives highlight their potential therapeutic applications:

  • Antidepressant Activity : Compounds with similar structural features have shown efficacy as antidepressants by modulating neurotransmitter levels.
  • Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against various pathogens, suggesting potential use in treating infectious diseases.
  • Cancer Research : Ongoing studies are exploring the role of piperazine-based compounds in enhancing the efficacy of existing chemotherapeutics through mechanisms such as sensitization to apoptotic signals .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine?

The synthesis typically involves multi-step reactions, such as:

  • Condensation reactions : Pyrimidinone derivatives are condensed with amines (e.g., cyclohexylamine) in solvents like ethanol or DMF, often catalyzed by triethylamine (TEA) at elevated temperatures (140°C in sealed tubes) .
  • Protection/deprotection strategies : Piperazine rings are functionalized using nitrobenzenesulfonyl groups or cyclopropylmethyl moieties, followed by hydrogenolysis or acidic cleavage .
  • Purification : Preparative TLC or column chromatography is employed to isolate the final product, with yields ranging from 40% to 70% depending on solvent polarity and catalyst load .

Q. What spectroscopic methods are employed for structural characterization?

Key techniques include:

  • 1H NMR (300–400 MHz) : Assigns proton environments (e.g., piperazine ring conformations, cyclobutyl group signals). Chemical shifts for NH and aromatic protons are critical for confirming regiochemistry .
  • Mass spectrometry (ESI+) : Validates molecular weight (e.g., observed m/z 452 [M+H]+ matches theoretical values) .
  • X-ray crystallography : Resolves absolute stereochemistry, as seen in related pyrimidine derivatives with dihedral angles <15° between aromatic rings .

Q. What preliminary biological activities have been reported for this compound?

While direct data is limited, structurally analogous compounds exhibit:

  • Kinase inhibition : Tetrahydroquinazoline-containing analogs target ATP-binding pockets in kinases, with IC₅₀ values <1 µM in enzymatic assays .
  • Receptor modulation : Piperazine-pyrimidine hybrids show affinity for histamine H1/H4 receptors (Ki ~50 nM) in SPR-based binding studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the final product?

Optimization strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to ethanol, improving yields by 15–20% .
  • Catalyst selection : TEA vs. DBU (1,8-diazabicycloundec-7-ene) affects reaction kinetics; DBU reduces side-product formation in cyclopropanation steps .
  • Temperature control : Microwave-assisted synthesis at 160°C reduces reaction time from 24 hours to 2 hours while maintaining >90% purity .

Example Optimization Data (Adapted from ):

VariationYield ImprovementConditions
Ethanol → DMF40% → 55%140°C, 12 hours
TEA → DBU55% → 70%160°C, 2 hours (microwave)

Q. How can contradictory data in biological assay results be resolved?

Contradictions often arise from:

  • Assay variability : Orthogonal validation using ITC (to measure binding thermodynamics) and CETSA (to confirm target engagement in cellular environments) clarifies false positives .
  • Off-target effects : Competitive binding assays with radiolabeled ligands (e.g., [³H]-histamine) identify nonspecific interactions .
  • Structural insights : Co-crystallization with target proteins (e.g., kinases) resolves discrepancies between enzymatic and cellular activity data .

Q. What computational strategies are used to model the compound's interactions with biological targets?

Advanced methods include:

  • Molecular docking : AutoDock Vina predicts binding poses within receptor active sites, validated against crystallographic data (RMSD <2.0 Å) .
  • Molecular dynamics (MD) simulations : 100-ns trajectories assess complex stability; hydrogen bond occupancy >80% indicates robust target engagement .
  • QM/MM hybrid models : Evaluate electronic interactions (e.g., charge transfer between pyrimidine N-atoms and catalytic lysine residues) to guide analog design .

Q. Data Contradiction Analysis Example

A study reported conflicting IC₅₀ values (0.5 µM vs. 5 µM) for kinase inhibition. Resolution involved:

Repeating assays under standardized ATP concentrations (1 mM).

Validating via Western blot analysis of downstream phosphorylation targets.

Identifying a pH-dependent solubility issue (poor dissolution at pH >7.4 skewed cellular assay results) .

Q. Key Structural Insights from Crystallography

  • Dihedral angles : The cyclobutyl group adopts a puckered conformation (angle strain ~25°), influencing steric interactions with hydrophobic binding pockets .
  • Intermolecular forces : Weak C–H⋯π interactions stabilize crystal packing, with bond distances of 2.8–3.2 Å observed in related pyrimidines .

Properties

IUPAC Name

4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7/c1-2-19-18-20-7-6-16(23-18)24-8-10-25(11-9-24)17-12-15(21-13-22-17)14-4-3-5-14/h6-7,12-14H,2-5,8-11H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZJJEBFJLYIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.